N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a piperidine ring, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative. This can be achieved by reacting morpholine with an appropriate acylating agent under controlled conditions.
Attachment of the Phenyl Group: The next step involves the introduction of the phenyl group. This can be done through a Friedel-Crafts acylation reaction, where the morpholine derivative reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring is then introduced through a cyclization reaction. This can be achieved by reacting the intermediate compound with a suitable cyclizing agent under reflux conditions.
Final Coupling: The final step involves coupling the piperidine derivative with an appropriate carboxamide precursor. This can be done using standard peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features allow it to interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical processes. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
- 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
Uniqueness
This compound stands out due to its unique combination of a morpholine ring, a piperidine ring, and an amide linkage. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-2-19(25)23-9-7-16(8-10-23)21(27)22-17-5-3-4-6-18(17)29-15-20(26)24-11-13-28-14-12-24/h2-6,16H,1,7-15H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURNPMNOWBIORI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OCC(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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